

A Comparative Analysis of DMP 323 and First-Generation HIV Protease Inhibitors

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Compound of Interest

Compound Name: DMP 323

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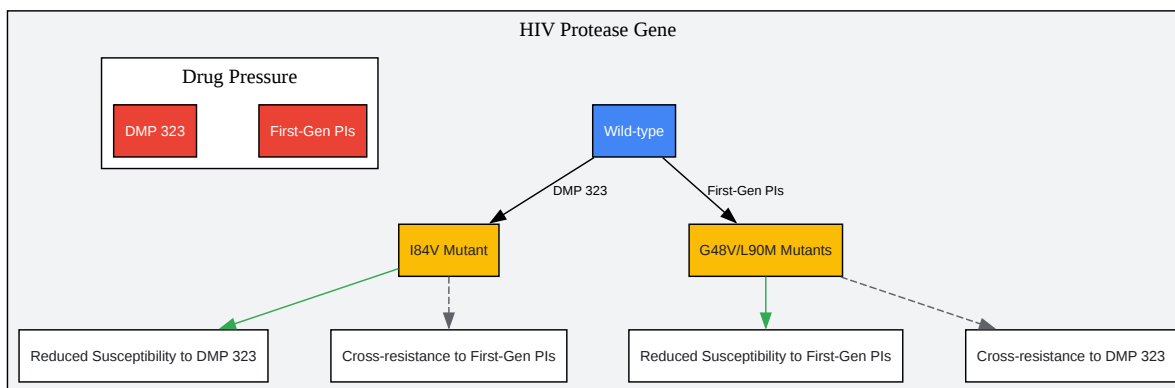
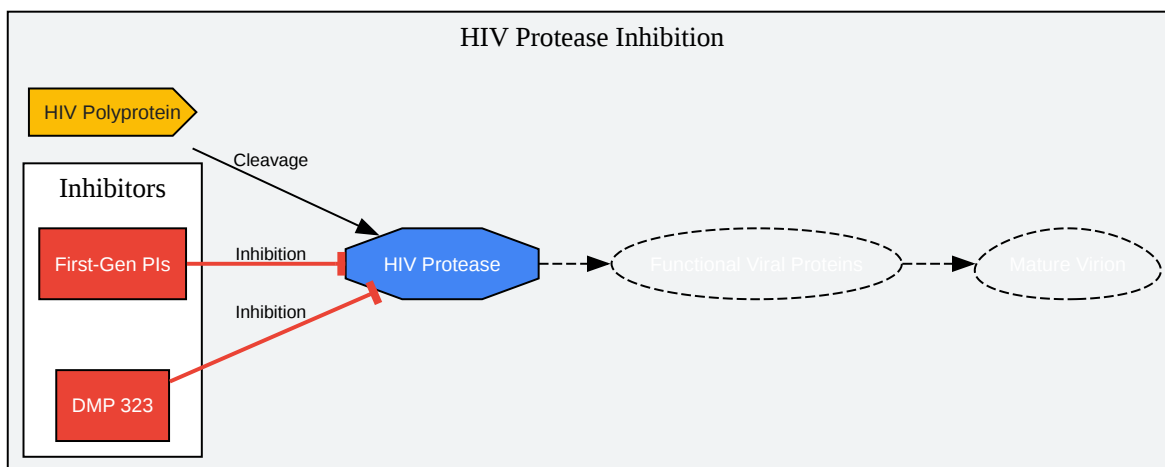
This guide provides a detailed comparison of the investigational HIV protease inhibitor **DMP 323** with first-generation protease inhibitors (PIs), a class of antiretroviral drugs that revolutionized HIV treatment. While the development of **DMP 323** was discontinued, an examination of its preclinical and early clinical data offers valuable insights into the evolution of HIV therapeutics. This document synthesizes available data on their mechanism of action, potency, resistance profiles, and clinical findings, presenting a clear comparison for research and drug development professionals.

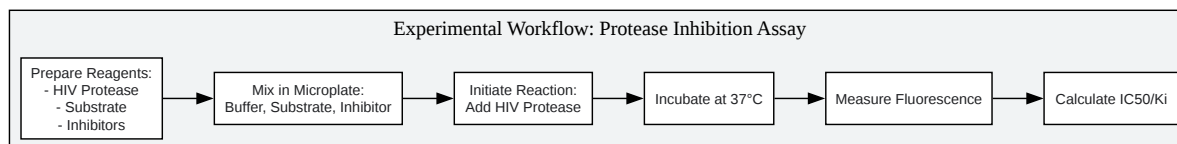
Mechanism of Action: A Tale of Two Scaffolds

Both **DMP 323** and first-generation protease inhibitors target the same critical enzyme in the HIV life cycle: HIV protease. This enzyme is essential for cleaving newly synthesized viral polyproteins into functional proteins, a necessary step for the maturation of infectious virions. By inhibiting this enzyme, both classes of drugs prevent the production of mature, infectious HIV particles.

First-Generation Protease Inhibitors: These drugs, including saquinavir, ritonavir, indinavir, nelfinavir, amprenavir, and fosamprenavir, are peptidomimetic.^[1] Their chemical structures were designed to mimic the natural peptide substrates of HIV protease, allowing them to competitively bind to the enzyme's active site.^[1]

DMP 323: In contrast, **DMP 323** is a nonpeptide, cyclic urea-based inhibitor.[2] This structural difference represents a significant departure from the peptide-like backbone of the first-generation PIs and was the result of structure-based drug design.[2]





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References

- 1. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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